molecular formula C6H8BrN3 B13579292 5-Bromo-2-(hydrazinylmethyl)pyridine

5-Bromo-2-(hydrazinylmethyl)pyridine

Cat. No.: B13579292
M. Wt: 202.05 g/mol
InChI Key: MIVXLSVOKGFSDH-UHFFFAOYSA-N
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Description

5-Bromo-2-(hydrazinylmethyl)pyridine is a pyridine derivative featuring a bromine atom at the 5-position and a hydrazinylmethyl (-CH₂-NH-NH₂) group at the 2-position. The hydrazinyl group introduces nucleophilic and coordination capabilities, making it valuable in synthesizing heterocycles, ligands for metal complexes, and pharmaceutical intermediates. Bromine’s electron-withdrawing nature likely enhances electrophilic substitution reactivity at the pyridine ring’s ortho and para positions .

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

(5-bromopyridin-2-yl)methylhydrazine

InChI

InChI=1S/C6H8BrN3/c7-5-1-2-6(4-10-8)9-3-5/h1-3,10H,4,8H2

InChI Key

MIVXLSVOKGFSDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(hydrazinylmethyl)pyridine typically involves the bromination of 2-(hydrazinylmethyl)pyridine. One common method is to react 2-(hydrazinylmethyl)pyridine with bromine in an appropriate solvent under controlled conditions to introduce the bromine atom at the 5-position of the pyridine ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Palladium catalysts are often used in substitution reactions like the Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the bromine atom can be replaced with various aryl or alkyl groups to form new compounds .

Scientific Research Applications

Chemistry: 5-Bromo-2-(hydrazinylmethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on various biological systems. It may also serve as a building block for the synthesis of biologically active molecules.

Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 5-Bromo-2-(hydrazinylmethyl)pyridine exerts its effects depends on the specific applicationThese interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby modulating biological pathways .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Electronic Effects :

    • Bromine’s electron-withdrawing nature deactivates the pyridine ring, directing electrophilic substitutions to the 3- and 4-positions. This contrasts with electron-donating groups like methoxy (-OMe), which activate the ring for substitution at the 4-position .
    • The hydrazinylmethyl group (-CH₂-NH-NH₂) introduces nucleophilic sites (NH₂) capable of forming Schiff bases or coordinating with transition metals (e.g., Au(III) in catalytic systems) .
  • Crystallography :

    • Pyridine derivatives with bulky substituents (e.g., tetrazole in ) exhibit planar ring systems stabilized by hydrogen bonds. The hydrazinyl group’s NH₂ moiety may similarly facilitate supramolecular interactions.
  • Suzuki-Miyaura cross-coupling reactions using bromopyridines (e.g., 5-bromo-2-phenylpyridine in ) demonstrate bromine’s role as a leaving group in metal-catalyzed reactions.

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